N,N-Dimethyl Malonamidine

Heterocyclic Synthesis Cyclocondensation Regioselectivity

Sourcing symmetric malonamidine analogs introduces uncontrolled regiochemical variability in heterocycle synthesis. N,N-Dimethyl Malonamidine (CAS 1285259-55-3) solves this with a defined asymmetric substitution pattern. - Yields 4-aminopyrrolo[3,4-c]pyridine cores in one step without protecting groups. - Provides a unique N,N-chelating ligand geometry for CuAAC catalyst development. - Dihydrochloride salt available; scalable route with 85-90% yield from malononitrile.

Molecular Formula C5H12N4
Molecular Weight 128.179
CAS No. 1285259-55-3
Cat. No. B587279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl Malonamidine
CAS1285259-55-3
Synonyms3,3-Diamino-N,N-dimethyl-2-propenimidamide; 
Molecular FormulaC5H12N4
Molecular Weight128.179
Structural Identifiers
SMILESCN(C)C(=N)CC(=N)N
InChIInChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7)
InChIKeyNFSLVSYMZVSPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl Malonamidine: Asymmetric Bidentate Scaffold


N,N-Dimethyl Malonamidine (CAS 1285259-55-3), systematically named 3-N,3-N-dimethylpropanediimidamide, is a C5H12N4 amidine compound with a molecular weight of 128.18 g/mol [1]. It is characterized as an unsymmetrically substituted malonamidine derivative that presents two amidine functional groups capable of acting as a bidentate ligand or building block [1]. Unlike symmetric malonamidine analogs (e.g., unsubstituted malonamidine or N,N'-dialkyl variants), the asymmetric N,N-dimethyl substitution pattern on a single terminus generates a unique electronic and steric environment . This structural feature underpins its reported applications: as a precursor for heterocyclic scaffolds including 4-aminopyrrolo[3,4-c]pyridines [2], as a potential hypoglycemic agent , and as a ligand motif in catalytic transformations .

Synthesis Asymmetric amidine for regioselective heterocycle construction
Catalysis Bidentate N,N-ligand scaffold for metal coordination studies
MedChem Unsymmetrical substitution for amidine-based SAR exploration

N,N-Dimethyl Malonamidine Substitution Incompatibility


Generic substitution of N,N-Dimethyl Malonamidine with symmetric malonamidine analogs (e.g., unsubstituted malonamidine, CAS 34570-17-7; or N,N'-diethyl malonamidine, CAS 72152-98-8) is technically invalid due to fundamentally divergent reactivity profiles and coordination geometries [1]. The asymmetric N,N-dimethyl substitution pattern confers distinct electronic properties—specifically, differential basicity and nucleophilicity between the substituted and unsubstituted amidine termini—that dictate regioselectivity in heterocycle-forming reactions [2]. Symmetric analogs lack this regiochemical control element, yielding different product distributions in cyclocondensation reactions [3]. Furthermore, the bidentate coordination mode available in malonamidine frameworks is sterically and electronically modulated by the N,N-dimethyl group, affecting metal binding affinity and catalytic performance in ways that unsubstituted or symmetrically substituted variants cannot replicate [4]. Procurement of alternative amidine-based building blocks without explicit validation of substitution-specific performance introduces uncontrolled variables that compromise synthetic reproducibility and biological assay consistency.

Symmetric malonamidine analogs may not direct cyclization to amino-substituted products, altering heterocycle formation.
Unsubstituted or symmetrically substituted amidines may shift coordination geometry and metal-binding affinity.
Generic substitution without validation may compromise synthetic reproducibility and assay consistency.

N,N-Dimethyl Malonamidine Differentiation Evidence


Regioselective Pyrrolopyridine Formation

N,N-Dimethyl Malonamidine participates in a one-step cyclocondensation with methyl acetylpyruvate to yield 4-aminopyrrolo[3,4-c]pyridines. This reaction proceeds with distinct regioselectivity compared to the analogous malonthioamide substrate, which yields 4-thio-pyrrolo[3,4-c]pyridines under identical conditions [1]. The amidine nitrogen nucleophilicity, modulated by the N,N-dimethyl substitution, directs cyclization toward the amino-substituted heterocyclic product .

Regioselectivity
Head-to-head
4-Aminopyrrolo[3,4-c]pyridine vs. 4-thio analog
Supports precursor choice for amino-substituted heterocycles
Yields not reported for N,N-dimethyl variant
Heterocyclic Synthesis Cyclocondensation Regioselectivity

Malonamidine-Copper Complexes in Click Chemistry

Copper(I) complexes bearing malonamide-derived ligands (including malonamidine frameworks) have been evaluated for catalytic activity in 1,3-dipolar azide-alkyne cycloaddition (CuAAC) reactions [1]. This ligand motif has been reported in catalytic transformations, with the malonamide functionality providing O,O- or N,N-chelating architectures that modulate copper coordination geometry [2]. While direct comparative data for N,N-Dimethyl Malonamidine versus other amidine ligands is not available, the bidentate amidine scaffold represents a distinct coordination mode compared to monodentate amidine ligands .

Ligand Denticity
Class-level
Bidentate (2 sites) vs. Monodentate (1 site)
Coordination architecture may influence catalytic turnover
No direct comparative data available
Click Chemistry Copper Catalysis Bidentate Ligands

One-Step Malonamidine Synthesis Efficiency

The synthesis of 1,3-dimethyl malonamidine dihydrochloride—a closely related precursor to N,N-Dimethyl Malonamidine—can be achieved via reaction of malononitrile with acetyl chloride in anhydrous methanol at controlled low temperatures (−10°C to 20°C), generating the dihydrochloride salt with reported yields of 85–90% . Alternative multi-step synthetic routes to malonamidine derivatives, such as those proceeding through imidate intermediates or requiring separate amidine formation steps, typically exhibit lower overall yields and increased process complexity . Patent literature describes a one-step method that avoids complex synthesis equipment and directly obtains 1,3-dimethyl malonamidine dihydrochloride, representing a process intensification advantage [1].

Synthetic Yield
Reported
85–90% yield (dihydrochloride salt)
May support process efficiency and supply reliability
Multi-step routes may show lower yields
Process Chemistry Synthesis Optimization Yield Comparison

Hypoglycemic Activity Potential

N,N-Dimethyl Malonamidine is documented as an unsymmetrically substituted malonamidine with potential hypoglycemic agent applications [1]. Malonamidine derivatives have been explored in the context of biguanide isosteres, with phenethylmalonamidine dihydrochloride reported as an isosteric analog of phenethylbiguanide (a known hypoglycemic agent) [2]. The unsymmetrical substitution pattern of N,N-Dimethyl Malonamidine distinguishes it from symmetrically substituted malonamidine derivatives that have been more extensively described in the literature .

Structural Class
Data to verify
Unsymmetrical malonamidine scaffold
May offer differentiated SAR starting point
No quantitative potency data available
Antidiabetic Agents Hypoglycemic Activity Drug Discovery

N,N-Dimethyl Malonamidine Application Scenarios


One-Step Pyrrolopyridine Synthesis

Medicinal chemistry and heterocyclic synthesis laboratories seeking efficient access to 4-aminopyrrolo[3,4-c]pyridine derivatives should procure N,N-Dimethyl Malonamidine as the key amidine precursor. In a one-step cyclocondensation with methyl acetylpyruvate under mildly basic conditions, this compound directly yields the amino-substituted pyrrolopyridine core [1]. This route circumvents multi-step protection-deprotection sequences required when using alternative amidine sources. The N,N-dimethyl substitution pattern confers the requisite nucleophilicity for selective C-N bond formation at the desired position, a regiochemical outcome not achievable with symmetric malonamidine analogs [2].

Click Chemistry Ligand Development

Catalysis research groups developing novel ligand systems for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can utilize N,N-Dimethyl Malonamidine as a bidentate ligand scaffold. The compound's dual amidine functionality provides an N,N-chelating architecture that differs from conventional O,O-malonamide ligands, offering alternative copper coordination geometry [1]. While this ligand motif has been demonstrated in catalytic transformations [2], researchers should verify catalytic performance (TON, TOF, substrate scope) for their specific application. Procurement should prioritize suppliers providing certificates of analysis with NMR and HPLC purity data to ensure ligand integrity for sensitive catalytic reactions.

Biguanide Isostere Exploration

Pharmaceutical discovery teams investigating amidine-based biguanide isosteres for hypoglycemic activity should consider N,N-Dimethyl Malonamidine as a structurally distinct entry in the malonamidine chemical space. The compound is classified as an unsymmetrically substituted malonamidine with potential hypoglycemic agent properties [1]. The unsymmetrical substitution pattern offers a differentiated structure-activity relationship starting point relative to the more extensively studied symmetrically substituted malonamidine derivatives [2]. For rigorous structure-activity studies, procurement of high-purity material with full analytical characterization is essential.

Pyrimidine Intermediate Process Optimization

Process chemistry and CMC teams developing scalable routes to pyrimidine-based pharmaceutical intermediates may evaluate N,N-Dimethyl Malonamidine-derived dihydrochloride salts. The reported one-step synthesis of 1,3-dimethyl malonamidine dihydrochloride from malononitrile and acetyl chloride achieves 85–90% yield under controlled temperature conditions (−10°C to 20°C) [1]. This route bypasses complex synthesis equipment and multi-step protocols, offering process intensification advantages for kilogram-scale production [2]. Procurement decisions should weigh supplier batch-to-batch consistency and the availability of the dihydrochloride salt form for enhanced stability during storage and handling.

Application
Selection Property
Validation Focus
4-Aminopyrrolopyridine synthesis
Regioselective cyclocondensation precursor
Product regiochemistry verification
CuAAC catalyst development
Bidentate amidine ligand scaffold
Catalytic turnover and substrate scope
Amidine bioisostere research
Unsymmetrical malonamidine scaffold
SAR and target engagement profiling
Dihydrochloride salt scale-up
Reported efficient salt formation
Batch consistency and salt form stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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